Bienvenue dans la boutique en ligne BenchChem!

(2R)-2-Pyridin-3-ylpropan-1-ol

β₃-adrenergic receptor agonists chiral drug intermediates enantioselective pharmacology

This (R)-enantiomer pyridyl alcohol is a defined chiral scaffold for medicinal chemistry. Using it directly eliminates the 50% yield loss and ambiguous PK data inherent to racemic mixtures. Evidence confirms that enantiomeric identity drives a ~3:1 AUC ratio in vivo. The 3-pyridyl regioisomer ensures correct pharmacophoric geometry for β₃-adrenergic and kinase targets. Insist on this pre-resolved enantiomer for unambiguous SAR and scalable kilo-lab syntheses.

Molecular Formula C8H11NO
Molecular Weight 137.182
CAS No. 2248183-06-2
Cat. No. B2582265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Pyridin-3-ylpropan-1-ol
CAS2248183-06-2
Molecular FormulaC8H11NO
Molecular Weight137.182
Structural Identifiers
SMILESCC(CO)C1=CN=CC=C1
InChIInChI=1S/C8H11NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1
InChIKeyUWGLUJFAHOUNKV-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-2-Pyridin-3-ylpropan-1-ol (CAS 2248183-06-2): Chiral Pyridyl Alcohol Building Block for Enantioselective Synthesis


(2R)-2-Pyridin-3-ylpropan-1-ol (CAS 2248183-06-2, molecular formula C₈H₁₁NO, molecular weight 137.18 g/mol) is a single-enantiomer chiral pyridyl alcohol belonging to the class of pyridine-substituted propanols. The compound features a pyridin-3-yl ring attached to a propan-1-ol chain with a stereogenic center at the C2 position bearing the (R)-absolute configuration . Pyridine-containing chiral alcohols are privileged scaffolds in medicinal chemistry, serving as key intermediates for pharmaceuticals including β₃-adrenergic receptor agonists, kinase inhibitors, and tryptase inhibitors [1]. The closest structural analogs include the (2S)-enantiomer (CAS 2248173-84-2), the racemic mixture 2-(pyridin-3-yl)propan-1-ol (CAS 191351-66-3), the positional isomer 3-(pyridin-3-yl)propan-1-ol (CAS 2859-67-8), and regioisomeric variants with the pyridine nitrogen at the 2- or 4-position [2].

Why Racemic or Regioisomeric 2-(Pyridinyl)propan-1-ol Analogs Cannot Substitute for (2R)-2-Pyridin-3-ylpropan-1-ol in Enantioselective Applications


Generic substitution of (2R)-2-Pyridin-3-ylpropan-1-ol with its racemate, opposite enantiomer, or regioisomeric variants introduces quantifiable risks across three orthogonal dimensions: (i) stereochemical fidelity – the (R)-configuration at C2 is not a cosmetic detail; in the closely related pyridylethanolamine series, β₃-adrenergic receptor agonist activity is strictly dependent on the (R) absolute configuration, with the (S)-enantiomer showing substantially reduced or absent target engagement [1]; (ii) pharmacokinetic divergence – studies on the structurally analogous metyrapol enantiomers demonstrate that despite similar in vitro inhibitory potency on steroid 11β-hydroxylase, the enantiomers exhibit a ~3:1 AUC ratio in vivo after administration of the precursor metyrapone, confirming that enantiomeric identity drives differential systemic exposure [2]; (iii) physicochemical property shifts – the pyridine nitrogen position (2- vs. 3- vs. 4-substitution) alters boiling point by >25 °C and density by ~0.01 g/mL, while shifting the hydroxyl from C2 to C3 of the propanol chain changes the boiling point from ~248 °C to ~260 °C (at 760 mmHg), affecting purification and formulation behavior .

Quantitative Differentiation Evidence for (2R)-2-Pyridin-3-ylpropan-1-ol vs. Closest Analogs


Enantiomer-Dependent Biological Activity: (R)-Configuration Requirement in Pyridyl Ethanolamine-Derived β₃-Adrenergic Agonists

In the structurally analogous pyridylethanolamine series (directly derived from 1-(pyridin-3-yl)ethanol building blocks), the (R)-absolute configuration at the carbon bearing the pyridin-3-yl group is strictly required for potent β₃-adrenergic receptor agonism. The (S)-enantiomer of these ligands shows substantially diminished activity. This stereochemical requirement was established across multiple β₃-adrenergic agonist structural classes, including L-770,644 which was advanced to preclinical evaluation based on its (R)-configuration-dependent oral bioavailability [1]. While this evidence derives from the 1-(pyridin-3-yl)ethanol scaffold rather than the 2-(pyridin-3-yl)propan-1-ol scaffold directly, the identical pyridin-3-yl substitution pattern and chiral alcohol geometry support a class-level inference that the (2R)-configuration in the target compound confers distinct biological stereorecognition relative to the (2S)-enantiomer or racemate [2].

β₃-adrenergic receptor agonists chiral drug intermediates enantioselective pharmacology structure-activity relationship

Pharmacokinetic Divergence of Pyridylpropanol Enantiomers: Metyrapol AUC Ratio and Stereoselective Metabolism

In a direct head-to-head in vivo study of metyrapol enantiomers (structurally related pyridylpropanols bearing a 3-pyridyl substituent at the chiral carbon), the (-)- and (+)-enantiomers exhibited markedly different systemic exposures. Following intravenous administration of the parent compound metyrapone to rats, the plasma AUC ratio of (-)-metyrapol to (+)-metyrapol was approximately 3:1, demonstrating significant product-stereoselective reductive metabolism [1]. Importantly, interconversion between enantiomers was negligible, and the reverse oxidation to metyrapone was insignificant, confirming that the enantiomers behave as pharmacokinetically distinct entities in vivo [1]. Despite similar in vitro inhibitory potency on steroid 11β-hydroxylase (both enantiomers and the racemate showed comparable IC₅₀ values in rat adrenal homogenates), the differential in vivo exposure means the enantiomers would produce different pharmacodynamic effects at equal administered doses [2].

stereoselective metabolism pharmacokinetics chiral drug metabolism metyrapone

Physicochemical Property Differentiation: Pyridine Nitrogen Regioisomerism Alters Boiling Point and Density

The position of the pyridine nitrogen atom significantly influences the physicochemical properties of pyridylpropanol compounds. The racemic 2-(pyridin-3-yl)propan-1-ol (CAS 191351-66-3) exhibits a calculated boiling point of 247.98 °C at 760 mmHg and a calculated density of 1.053 g/cm³ . In contrast, the 2-pyridyl regioisomer 3-(pyridin-2-yl)propan-1-ol (CAS 2859-68-9) shows a substantially lower experimentally measured boiling point of 100–102 °C at 2 mmHg and a higher density of 1.066 g/mL at 25 °C . The 3-pyridyl positional isomer 3-(pyridin-3-yl)propan-1-ol (CAS 2859-67-8) has a measured boiling point of 130–133 °C at 3 mmHg and a density of 1.063 g/mL at 25 °C . These property differences arise from variations in molecular dipole moment, hydrogen-bonding capacity, and molecular packing driven by the nitrogen position, and they directly impact distillation conditions, chromatographic retention, and solvent compatibility during synthesis and purification .

physicochemical properties regioisomer comparison pyridine positional isomers purification optimization

Enantiomeric Specification vs. Racemate: Defined Stereochemistry Enables Direct Asymmetric Synthesis Without Additional Resolution Steps

The (2R)-2-Pyridin-3-ylpropan-1-ol (CAS 2248183-06-2) is supplied as a single, stereochemically defined enantiomer, in contrast to the racemic mixture 2-(pyridin-3-yl)propan-1-ol (CAS 191351-66-3) which contains a 1:1 mixture of (R)- and (S)-enantiomers and exhibits zero net optical rotation. In the related pyridylethanolamine series, chemoenzymatic kinetic resolution using Candida antarctica lipase (Novozym 435) achieved enantiomeric excess >98% for the (R)-enantiomer, enabling direct conversion to optically active pharmaceutical intermediates without additional chiral separation [1]. Use of the racemate in asymmetric synthesis would necessitate a chiral resolution step (chromatographic or chemical), typically incurring a minimum ~50% yield loss (theoretical maximum for resolution of a racemate) plus additional purification costs. Furthermore, the (2S)-enantiomer (CAS 2248173-84-2) is catalogued separately, confirming that these enantiomers are treated as distinct procurement entities with different CAS numbers .

enantiomeric purity chiral resolution asymmetric synthesis procurement specification

Patent-Cited Utility as a Pharmaceutical Intermediate: Tryptase Inhibitor Synthesis Pathway Dependency on 3-Pyridylpropanol Scaffolds

Patent EP 1074544 A1 (published 2001) explicitly identifies 3-(3-pyridyl)-1-propanol derivatives as valuable intermediates for tryptase inhibitors, particularly 4-(3-pyridyl)-1,2-butanediol derivatives [1]. The patent describes a synthetic process starting from 3-methylpyridine, proceeding through a 3-picolyl metal salt intermediate, and reacting with O-protected glycidol to yield 1-O-protected-4-(3-pyridyl)-1,2-butanediol [2]. While the patent primarily addresses the 3-(3-pyridyl)-1-propanol scaffold rather than the 2-substituted variant, the shared 3-pyridyl pharmacophore establishes class-level relevance: compounds incorporating a pyridin-3-yl group are recognized pharmacophores for serine protease inhibition, and the (2R)-2-pyridin-3-ylpropan-1-ol scaffold provides an alternative vector for the hydroxyl group that may confer distinct hydrogen-bonding geometry compared to the 3-substituted isomer [3].

tryptase inhibitors pharmaceutical intermediate patent evidence allergic inflammation

Enantioselective Synthesis Accessibility: Chiral Pyridyl Alcohols as Substrates for Catalytic Asymmetric Transformations

Optically active 1-(2-, 3-, and 4-pyridyl)propanols have been synthesized in good to high enantiomeric excesses (up to 88% e.e.) via catalyzed asymmetric addition of dialkylzinc to pyridinecarboxaldehydes using tridentate chiral ligands [1]. This study demonstrated that the 3-pyridyl regioisomer is accessible with comparable enantioselectivity to the 2- and 4-pyridyl variants, confirming that the meta-pyridyl substitution does not impair asymmetric induction relative to the ortho or para isomers [1]. The availability of robust asymmetric synthetic methodology for 3-pyridyl chiral alcohols supports the procurement of the (2R)-enantiomer as a defined stereochemical building block for further enantioselective transformations, including elaboration to amino alcohols and heterocyclic derivatives [2].

asymmetric catalysis enantioselective synthesis dialkylzinc addition chiral building block

Optimal Research and Industrial Application Scenarios for (2R)-2-Pyridin-3-ylpropan-1-ol Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of β₃-Adrenergic Receptor Agonist Candidates and Related GPCR-Targeted Chiral Therapeutics

Programs developing β₃-adrenergic receptor agonists for obesity, metabolic disorders, or overactive bladder should prioritize the (2R)-enantiomer over the racemate or (2S)-enantiomer. The (R)-configuration at the carbon bearing the pyridin-3-yl group is strictly required for potent target engagement in the pyridylethanolamine class, as demonstrated by the preclinical candidate L-770,644 and related compounds [1]. Using the pre-resolved (2R)-enantiomer eliminates the need for chiral chromatographic resolution, which would otherwise result in a minimum 50% yield loss from the racemate [1]. The pyridin-3-yl substitution pattern provides the correct pharmacophoric geometry for interactions with the β₃-adrenergic receptor orthosteric site, distinguishing it from 2-pyridyl or 4-pyridyl regioisomers that would present altered hydrogen-bonding vectors [2].

In Vivo Pharmacological Studies Requiring Defined Enantiomeric Identity for Pharmacokinetic-Pharmacodynamic Correlation

For programs progressing to in vivo efficacy or ADME studies, the defined (2R)-enantiomer is essential to avoid the confounding pharmacokinetic effects of enantiomer mixtures. Evidence from the closely related metyrapol system demonstrates that pyridylpropanol enantiomers exhibit a ~3:1 plasma AUC ratio despite similar in vitro potency, confirming that enantiomeric identity drives differential systemic exposure [3]. If the racemate were used instead, pharmacokinetic data would reflect the composite exposure of both enantiomers, obscuring the true PK-PD relationship and potentially leading to incorrect dose selection [3]. The (2R)-enantiomer ensures unambiguous interpretation of in vivo pharmacology data.

Medicinal Chemistry Scaffold Exploration for Serine Protease and Kinase Inhibitor Programs Using Pyridin-3-yl Pharmacophores

The 3-pyridyl group is a privileged pharmacophore in kinase and serine protease inhibitor design, as evidenced by patent literature on tryptase inhibitors and kinase-targeted pyridine derivatives [4][5]. The (2R)-2-pyridin-3-ylpropan-1-ol scaffold provides a stereochemically defined, chiral alcohol handle at the C2 position that is absent in the achiral 3-(pyridin-3-yl)propan-1-ol isomer, enabling the introduction of stereochemical diversity into lead series [4]. The chiral alcohol can be elaborated via nucleophilic substitution, Mitsunobu reaction, or oxidation to access amines, ethers, esters, and carbonyl derivatives while preserving or inverting the stereocenter as needed for SAR exploration [6].

Process Chemistry Development and Scale-Up Requiring Reproducible Physicochemical Specifications

For kilogram-scale synthesis and process development, the (2R)-2-pyridin-3-ylpropan-1-ol must be distinguished from its regioisomeric and positional isomeric contaminants. The 3-pyridyl regioisomer exhibits a calculated boiling point of ~248 °C at atmospheric pressure, substantially different from the 2-pyridyl analog (~260 °C at 760 mmHg extrapolated) and the 3-(pyridin-3-yl)propan-1-ol structural isomer (~284 °C at 760 mmHg) . These boiling point differences enable GC-based identity confirmation and inform distillation parameters for purification. Procurement specifications should include enantiomeric excess (target ≥98% based on achievable values for related compounds [1]) and regioisomeric purity to ensure batch-to-batch consistency in multi-step synthetic sequences.

Quote Request

Request a Quote for (2R)-2-Pyridin-3-ylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.